1,4-Cyclohexanediol

Description

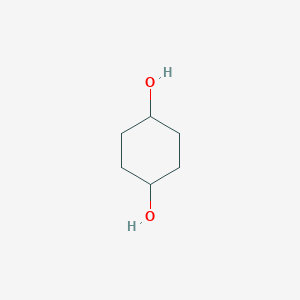

Structure

3D Structure

Propriétés

IUPAC Name |

cyclohexane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKONPUDBRVKQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871178, DTXSID60878843, DTXSID60883614 | |

| Record name | 1,4-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 1,4-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

556-48-9, 931-71-5, 6995-79-5 | |

| Record name | 1,4-Cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006995795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,4-Cyclohexanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-CYCLOHEXANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-cyclohexane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Cyclohexanediol, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 1,4-Cyclohexanediol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexanediol, a diol existing as cis and trans isomers, is a versatile building block in organic synthesis and polymer chemistry. Its utility in pharmaceutical and materials science necessitates a thorough understanding of its solubility characteristics in a range of common organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical principles governing its dissolution, quantitative solubility data, the influence of isomeric forms, and standardized experimental protocols for solubility determination. This information is critical for process development, formulation design, and predicting the behavior of this compound in various chemical environments.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the intermolecular forces at play between the solute and the solvent.[1] For this compound, a polar molecule capable of hydrogen bonding, its solubility is dictated by the balance of several key factors:

-

Hydrogen Bonding: The two hydroxyl (-OH) groups in this compound are capable of both donating and accepting hydrogen bonds. Solvents that can also engage in hydrogen bonding, such as alcohols, will readily interact with the diol, leading to high solubility.[1]

-

Polarity and Dipole Moment: The polarity of the solvent and solute is a primary determinant of solubility. Polar solvents will more effectively solvate polar solutes. The cis and trans isomers of this compound exhibit different dipole moments due to their distinct molecular geometries, which in turn influences their solubility.

-

Van der Waals Forces: While weaker than hydrogen bonds, these forces contribute to the overall interaction energy between the solute and solvent molecules.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. The arrangement of molecules in the solid state, which differs between the cis and trans isomers, affects this energy.

The Influence of Cis and Trans Isomerism on Physical Properties and Solubility

The spatial arrangement of the hydroxyl groups in the cis and trans isomers of this compound leads to significant differences in their physical properties, which in turn affects their solubility.

| Property | cis-1,4-Cyclohexanediol | trans-1,4-Cyclohexanediol | Reference(s) |

| Melting Point | 98-100 °C | 141-142 °C | [2][3] |

| Dipole Moment | 1.80 D | 2.50 D | [4][5] |

Quantitative Solubility Data for this compound (Mixture of cis and trans Isomers)

The following table presents a comprehensive set of quantitative solubility data for a mixture of cis and trans this compound in a variety of common organic solvents at 25 °C. This data is invaluable for solvent selection in synthesis, purification, and formulation.

| Solvent Category | Solvent | Solubility (g/L) |

| Alcohols | Methanol | 169.2 |

| Ethanol | 93.73 | |

| Isopropanol | 68.23 | |

| n-Propanol | 75.55 | |

| n-Butanol | 56.25 | |

| Isobutanol | 43.55 | |

| sec-Butanol | 47.45 | |

| n-Pentanol | 32.89 | |

| Isopentanol | 36.63 | |

| n-Hexanol | 49.37 | |

| n-Heptanol | 33.69 | |

| n-Octanol | 25.7 | |

| Ethylene Glycol | 63.78 | |

| Propylene Glycol | 67.49 | |

| 2-Methoxyethanol | 133.12 | |

| 2-Ethoxyethanol | 68.72 | |

| Ketones | Acetone | 35.99 |

| 2-Butanone | 33.02 | |

| Cyclohexanone | 47.47 | |

| Ethers | Tetrahydrofuran (THF) | 102.63 |

| 1,4-Dioxane | 57.6 | |

| Esters | Ethyl Acetate | 26.63 |

| Methyl Acetate | 35.24 | |

| n-Propyl Acetate | 19.29 | |

| Isopropyl Acetate | 17.22 | |

| n-Butyl Acetate | 24.58 | |

| Isobutyl Acetate | 12.65 | |

| n-Pentyl Acetate | 21.78 | |

| Ethyl Formate | 41.36 | |

| Amides | Dimethylformamide (DMF) | 92.15 |

| N,N-Dimethylacetamide (DMAc) | 75.65 | |

| N-Methyl-2-pyrrolidone (NMP) | 85.5 | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | 131.52 |

| Nitriles | Acetonitrile | 33.76 |

| Halogenated | Chloroform | 71.13 |

| Hydrocarbons | Dichloromethane | 41.9 |

| Toluene | 4.09 | |

| 1,2-Dichloroethane | 24.14 | |

| Tetrachloromethane | 20.78 | |

| n-Hexane | 2.75 | |

| Cyclohexane | 2.4 | |

| n-Heptane | 5.0 | |

| Ethylbenzene | Not specified | |

| Acids | Acetic Acid | 97.29 |

| Other | Water | 18.81 |

| Transcutol | 99.97 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable process development and formulation. The following are standard, validated methods for measuring the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method

This is a classic and highly reliable method for determining solubility.

Principle: A saturated solution is prepared at a constant temperature, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solute is then determined.

Step-by-Step Protocol:

-

Saturation: Add an excess of this compound to the chosen organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.

-

Separation: Allow the solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Evaporation: Transfer the supernatant to a pre-weighed evaporation dish.

-

Drying: Evaporate the solvent under controlled conditions (e.g., in a fume hood, rotary evaporator, or oven at a temperature below the decomposition point of the solute).

-

Weighing: Dry the dish containing the solute to a constant weight in a desiccator and weigh it accurately.

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the solvent.

Diagram of the Gravimetric Solubility Determination Workflow

References

A Technical Guide to the Stereochemistry and Applications of 1,4-Cyclohexanediol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Cyclohexanediol, a fundamental alicyclic diol, serves as a critical building block in polymer chemistry and pharmaceutical synthesis.[1] Its utility is profoundly influenced by its stereochemistry, existing as two primary diastereomers: cis and trans. The distinct spatial arrangement of the hydroxyl groups in these isomers dictates their conformational preferences, leading to significant differences in physicochemical properties, reactivity, and suitability for specific applications. This guide provides an in-depth analysis of the stereochemical nuances of this compound, detailing the conformational equilibrium of its isomers and the resulting impact on material properties and synthetic strategies. We present validated experimental protocols for isomer synthesis and separation, comparative data on physical properties, and an exploration of how stereochemical control is leveraged in the development of advanced polymers and active pharmaceutical ingredients (APIs).

Introduction to the Stereochemistry of this compound

Substituted cyclohexanes are archetypal models for understanding stereoisomerism and conformational analysis. In this compound, the cyclohexane ring is substituted at the C1 and C4 positions with hydroxyl (-OH) groups. This substitution pattern gives rise to two non-superimposable, non-mirror-image stereoisomers, known as diastereomers: cis-1,4-cyclohexanediol and trans-1,4-cyclohexanediol.[2]

-

cis-1,4-Cyclohexanediol: Both hydroxyl groups are on the same face of the cyclohexane ring.

-

trans-1,4-Cyclohexanediol: The hydroxyl groups are on opposite faces of the ring.

These geometric differences are fundamental, as they directly control the molecule's three-dimensional shape and its interactions with other molecules. In living systems, which are inherently chiral, the two enantiomers of a chiral drug can exhibit markedly different biological activities.[3] Similarly, in materials science, the geometry of monomer units like this compound can determine the macroscopic properties of a polymer, such as its crystallinity, thermal stability, and mechanical strength.[4][5]

Conformational Analysis: The Chair Conformation and Isomer Stability

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). A rapid "ring flip" interconverts these positions. The stability of a given conformer is largely determined by steric hindrance.

trans-1,4-Cyclohexanediol

The trans isomer can exist in two chair conformations: a diequatorial (e,e) form and a diaxial (a,a) form.

-

Diequatorial (e,e) Conformer: Both hydroxyl groups occupy equatorial positions. This is the most stable conformation as it minimizes steric interactions.

-

Diaxial (a,a) Conformer: Both hydroxyl groups are in axial positions. This conformation is significantly less stable due to 1,3-diaxial interactions, where the axial hydroxyl groups experience steric repulsion from the axial hydrogen atoms at the C2, C3, C5, and C6 positions.

The equilibrium heavily favors the diequatorial conformer. Computational studies have shown that bi-axial conformers have much higher energies than their bi-equatorial counterparts.[6]

cis-1,4-Cyclohexanediol

The cis isomer exists as two interconverting chair conformers, each having one axial and one equatorial hydroxyl group (a,e).[2] These two conformers are energetically equivalent and exist in an equal mixture at equilibrium. While the cis isomer avoids the highly unfavorable 1,3-diaxial interactions of the trans (a,a) form, its stability is generally lower than the trans (e,e) conformer. However, in certain non-polar solvents, the cis isomer can be stabilized by the formation of an intramolecular hydrogen bond between the axial hydroxyl group and the equatorial hydroxyl group.[7]

Caption: Conformational equilibrium in trans and cis-1,4-cyclohexanediol.

Comparative Physicochemical Properties

The differences in conformational stability and intermolecular forces between the cis and trans isomers lead to distinct physical properties. The more symmetrical and stable trans isomer generally packs more efficiently into a crystal lattice, resulting in a higher melting point.

| Property | cis-1,4-Cyclohexanediol | trans-1,4-Cyclohexanediol | Mixture (cis+trans) |

| CAS Number | 931-71-5[8] | 6992-80-9 | 556-48-9[9] |

| Molecular Weight | 116.16 g/mol [8] | 116.16 g/mol | 116.16 g/mol [9] |

| Appearance | White to almost white powder/crystal | White to almost white powder/crystal | White to pale cream powder[10] |

| Melting Point | 101.1 - 108.5 °C[11] | ~142 °C | 96 - 108 °C[10] |

| Boiling Point | 132 °C / 24 mmHg (reference)[12] | - | 150 °C / 20 mmHg[13] |

| Solubility | Highly soluble in water[13] | Highly soluble in water[13] | Highly soluble in water[13] |

Note: Data is compiled from various sources and may vary slightly between suppliers.

Synthesis, Separation, and Characterization: A Validated Protocol

The synthesis of this compound typically results in a mixture of cis and trans isomers. Their separation is crucial for applications where stereochemical purity is required.

Synthesis via Reduction of 1,4-Cyclohexanedione

A common laboratory-scale synthesis involves the reduction of 1,4-cyclohexanedione. The choice of reducing agent can influence the cis:trans ratio of the product mixture.

Protocol:

-

Dissolution: Dissolve 1,4-cyclohexanedione[14] in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the cooled solution. The choice of solvent and reducing agent can influence the stereoselectivity of the reaction. For instance, catalytic hydrogenation (e.g., with Ru/C) of hydroquinone can yield a mixture rich in the cis isomer.[15]

-

Quenching: After the addition is complete, allow the reaction to stir for 1-2 hours. Slowly add a dilute acid (e.g., 1M HCl) to quench the excess reducing agent until the effervescence ceases.

-

Extraction: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a mixture of cis and trans isomers.

Isomer Separation

The separation of the cis and trans isomers can be challenging due to their similar polarities.[15] However, methods like fractional crystallization or derivatization followed by chromatography can be effective.

Protocol (Fractional Crystallization):

-

Dissolution: Dissolve the crude isomer mixture in a minimum amount of a suitable hot solvent (e.g., acetone or ethyl acetate).

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath. The less soluble trans isomer will preferentially crystallize out.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Purity Check: Analyze the purity of the crystals and the filtrate (which will be enriched in the cis isomer) using techniques like melting point determination or GC/NMR.

-

Recrystallization: Recrystallize the solid product and the residue from the filtrate multiple times to achieve high isomeric purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the chemical shifts and coupling constants of the protons attached to the C1 and C4 carbons.

-

¹H NMR: The protons attached to the carbons bearing the hydroxyl groups (H-C-O) will have different chemical environments and multiplicities in the cis and trans isomers due to the different axial/equatorial arrangements.

-

¹³C NMR: The number of unique carbon signals can also help differentiate the isomers.

Caption: Experimental workflow for synthesis and separation of isomers.

Effects of Stereochemistry on Applications

The distinct geometries of cis and trans-1,4-cyclohexanediol are leveraged to control the properties of materials and the efficacy of pharmaceuticals.

Polymer Chemistry

This compound is a key monomer in the production of high-performance polyesters and polyurethanes.[4] The stereochemistry of the diol unit directly impacts the polymer chain's linearity, packing efficiency, and flexibility.

-

trans Isomer: The linear, symmetrical structure of the trans isomer allows for close chain packing, leading to polymers with higher crystallinity, increased thermal stability, and enhanced mechanical strength.[16] For example, polyesters synthesized with a high trans content are often semi-crystalline and exhibit superior tensile properties.[5]

-

cis Isomer: The kinked structure of the cis isomer disrupts chain packing, resulting in more amorphous polymers.[16] This leads to lower melting points, increased flexibility, and often higher transparency.

By controlling the cis:trans ratio in the monomer feed, manufacturers can precisely tailor the properties of the final polymer for specific applications, from rigid engineering plastics to flexible films and coatings.[16][17]

Drug Development and Crystal Engineering

In pharmaceutical synthesis, the rigid cyclohexane scaffold of this compound allows for the precise, stereocontrolled placement of functional groups, which is critical for optimizing drug-receptor interactions.[1] The stereochemistry of a molecule can dramatically affect its pharmacological profile, including its bioavailability, metabolism, and potency.[3][18]

-

Scaffold for APIs: this compound is a precursor to intermediates like 1,4-cyclohexanedione, which are used to build complex heterocyclic systems found in various drugs, including analgesics and thromboxane receptor antagonists.[1]

-

Crystal Engineering: The orientation of the hydroxyl groups determines the hydrogen bonding networks within a crystal lattice.[19] Understanding and controlling these networks is fundamental to crystal engineering, allowing scientists to design APIs with desired properties such as stability, solubility, and dissolution rate. The ability of the trans isomer to form strong, linear hydrogen bond chains, versus the more complex networks of the cis isomer, can be exploited to produce different polymorphs of a drug substance.

Conclusion

The stereochemistry of this compound is a determining factor in its chemical behavior and its utility across scientific disciplines. The stable, highly symmetric diequatorial conformation of the trans isomer imparts linearity and order, leading to crystalline materials with high thermal and mechanical stability. Conversely, the kinked, less symmetric structure of the cis isomer promotes amorphous characteristics, resulting in more flexible materials. This stereochemical control is a powerful tool for researchers and developers, enabling the rational design of advanced polymers with tailored properties and the synthesis of complex pharmaceutical agents where three-dimensional structure is paramount to biological function. A thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of this versatile chemical building block.

References

- 1. benchchem.com [benchchem.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. This compound, cis- [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. B20446.14 [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 556-48-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. chembk.com [chembk.com]

- 14. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 15. CN107759446B - A kind of synthetic method of cis-1,4-cyclohexanediol - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. CN101525422B - Polyethylene terephthalate-1,4-cyclohexandiol ester for optical thin film - Google Patents [patents.google.com]

- 18. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 19. benchchem.com [benchchem.com]

understanding the molecular structure of 1,4-Cyclohexanediol

An In-depth Technical Guide to the Molecular Structure of 1,4-Cyclohexanediol for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key alicyclic diol used as a building block in the synthesis of various polymers and pharmaceuticals. Its deceptively simple formula, C6H12O2, belies a rich and complex stereochemistry that profoundly influences its physical properties and chemical reactivity. For drug development professionals, a deep understanding of the conformational landscape of this molecule is paramount, as the spatial arrangement of its hydroxyl groups dictates its interaction with biological targets. This guide provides a comprehensive exploration of the molecular structure of this compound, moving from its fundamental stereoisomerism to a detailed analysis of its conformational preferences and the experimental techniques used for its characterization.

Part 1: Stereoisomerism in this compound: The Foundational Cis/Trans Dichotomy

The presence of two stereogenic centers at the C1 and C4 positions of the cyclohexane ring gives rise to two diastereomers of this compound: cis-1,4-Cyclohexanediol and trans-1,4-Cyclohexanediol. In the cis isomer, both hydroxyl groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. This fundamental difference in stereochemistry has significant consequences for the molecule's overall shape and energy.

Part 2: Conformational Analysis: A Deeper Dive into 3D Space

The cyclohexane ring is not planar but exists predominantly in a low-energy "chair" conformation. The substituents on the ring can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). The interplay between these positions and the cis/trans isomerism dictates the preferred, most stable conformation of each isomer.

trans-1,4-Cyclohexanediol: A Preference for the Diequatorial Conformation

For trans-1,4-Cyclohexanediol, the most stable conformation is the diequatorial chair form. In this arrangement, both bulky hydroxyl groups occupy the more sterically favorable equatorial positions, minimizing repulsive 1,3-diaxial interactions.[1][2] These interactions are a form of steric strain between an axial substituent and the axial hydrogens on the same side of the ring.[1][2] While a ring flip can convert the diequatorial conformer to a diaxial conformer, the latter is significantly higher in energy and therefore less populated at equilibrium. Computational studies have shown that in the gas phase, the diequatorial conformer is more stable than the diaxial conformer.[3] However, it is noteworthy that in the solid state, polymorphism has been observed where both diequatorial and diaxial conformers of trans-1,4-cyclohexanediol coexist within the same crystal lattice, a phenomenon known as conformational isomorphism.[4]

cis-1,4-Cyclohexanediol: A More Complex Conformational Landscape

The conformational analysis of cis-1,4-Cyclohexanediol is more nuanced. A chair conformation would necessitate one hydroxyl group being in an axial position and the other in an equatorial position. However, this isomer can also adopt a "boat" or "twist-boat" conformation. In certain non-chair conformations of cis-1,4-cyclohexanediol, the two hydroxyl groups can be positioned in close proximity, allowing for the formation of an intramolecular hydrogen bond.[1][5][6] This hydrogen bond can stabilize the otherwise high-energy boat-like conformation, making it a significant contributor to the overall conformational equilibrium.[5] Infrared spectroscopy studies have provided evidence for the presence of these non-chair conformations through the observation of strong intramolecular hydrogen bonding.[1]

Energetic Considerations of Hydroxyl Group Orientations

| Conformer | Isomer | OH Group Orientations | Relative Stability | Key Stabilizing/Destabilizing Factors |

| Chair | trans | Diequatorial | Most Stable | Minimization of 1,3-diaxial interactions |

| Chair | trans | Diaxial | Least Stable | Significant 1,3-diaxial interactions |

| Chair | cis | Axial-Equatorial | Moderately Stable | Some 1,3-diaxial interaction from the axial OH |

| Boat/Twist-Boat | cis | Diaxial-like | Can be significantly populated | Stabilized by intramolecular hydrogen bonding |

Note: The energy difference between an axial and an equatorial hydroxyl group on a cyclohexane ring is approximately 4.2 kJ/mol, with the equatorial position being more stable.[2]

Part 3: Experimental Elucidation of Molecular Structure

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the molecular structure and preferred conformation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for probing the solution-state structure of this compound. The chemical shifts and coupling constants of the protons, particularly those on the carbons bearing the hydroxyl groups (the carbinol protons), provide a wealth of information about their axial or equatorial orientation.

Key ¹H NMR Observables:

-

Chemical Shift (δ): Axial protons are typically shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.

-

Coupling Constants (J): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them. Large coupling constants (typically 8-13 Hz) are observed for axial-axial couplings, while smaller coupling constants (typically 2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial couplings.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-25 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous. Filter if any particulate matter is present.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To confirm the identity of the hydroxyl proton signal, a "D₂O shake" experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The O-H proton signal will disappear due to exchange with deuterium.[7]

-

-

Data Analysis:

-

Integrate the signals to determine the relative number of protons.

-

Measure the chemical shifts (δ) and coupling constants (J) for all signals.

-

Analyze the splitting patterns (multiplicity) to determine the number of neighboring protons.

-

Correlate the observed coupling constants of the carbinol protons with the expected values for axial and equatorial orientations to deduce the predominant conformation.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Grow single crystals of the this compound isomer of suitable size and quality. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., acetone).[8]

-

-

Data Collection:

-

Mount a single crystal on a goniometer.

-

Cool the crystal in a stream of cold nitrogen to minimize thermal vibrations.

-

Collect X-ray diffraction data using a diffractometer.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data.

-

Solve the crystal structure using direct methods.

-

Refine the structural model using full-matrix least-squares on F². This involves adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

-

Comparative Crystallographic Data for this compound Isomers

| Parameter | trans-1,4-Cyclohexanediol | 2:1 cis:trans-1,4-Cyclohexanediol Co-crystal |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 9.066 | 12.164 |

| b (Å) | 5.048 | 6.275 |

| c (Å) | 13.045 | 12.427 |

| β (°) | 110.19 | 90.79 |

| Conformation(s) | Diequatorial and Diaxial | cis: Axial-Equatorial; trans: Diequatorial |

| Data for the trans isomer and the co-crystal are from Loehlin et al. (2008).[9] |

Part 4: Visualization of Molecular Structures and Workflows

Visual representations are crucial for understanding the complex spatial relationships in this compound.

Diagram: Cis and Trans Isomers of this compound

Caption: 2D representation of trans and cis isomers.

Diagram: Chair Conformations of trans-1,4-Cyclohexanediol

Caption: Interconversion between diequatorial and diaxial conformers.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. rigaku.com [rigaku.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. fiveable.me [fiveable.me]

- 5. excillum.com [excillum.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

A Senior Application Scientist's Guide to 1,4-Cyclohexanediol: A Versatile Alicyclic Building Block in Modern Organic Synthesis

Abstract

1,4-Cyclohexanediol (CHD), a C6 alicyclic diol, stands as a cornerstone building block in contemporary organic synthesis. Existing as a mixture of cis and trans stereoisomers, its rigid, symmetrical cyclohexane core provides a unique scaffold for creating complex molecular architectures with precisely controlled three-dimensional orientations.[1] This technical guide delves into the synthesis, stereochemical nuances, and multifaceted applications of this compound. We will explore its pivotal role in the production of high-performance polymers, such as polyesters and polyurethanes, and its function as a critical precursor to high-value intermediates in the pharmaceutical industry.[1][2] This document provides field-proven insights, detailed experimental protocols, and characterization data to empower researchers, chemists, and drug development professionals in leveraging the full potential of this versatile intermediate.

The Fundamental Chemistry of this compound

This compound (CHD) is a white, crystalline solid with the chemical formula C₆H₁₂O₂.[3] Its structure, featuring a stable cyclohexane ring functionalized with two hydroxyl groups, is the source of its utility. The true value of CHD in synthesis, however, lies in its stereochemistry.

The Critical Role of Cis/Trans Isomerism

The cyclohexane ring is not planar, adopting a stable chair conformation. The two hydroxyl groups in this compound can be oriented on the same side of the ring (cis isomer) or on opposite sides (trans isomer).[4]

-

trans-1,4-Cyclohexanediol: In its most stable conformation, both hydroxyl groups occupy equatorial positions, resulting in a linear, rigid, and rod-like geometry. This specific shape is highly advantageous for creating ordered structures, making it a preferred isomer for synthesizing high-performance polyesters and liquid crystals.[4][5]

-

cis-1,4-Cyclohexanediol: The hydroxyl groups are on the same side, leading to a bent or "kinked" structure. This isomer disrupts polymer chain packing, which can be intentionally used to create amorphous polymers with lower melting points and higher transparency.[6][7]

The ability to control or utilize a specific cis/trans ratio is a powerful tool for fine-tuning the macroscopic properties of the final material, from thermal stability and mechanical strength to optical clarity.[8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 1, 4-CYCLOHEXANEDIOL Manufacturer, Supplier, Exporter [somu-group.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]

An In-Depth Technical Guide to the Safe Laboratory Handling of 1,4-Cyclohexanediol

Executive Summary

1,4-Cyclohexanediol is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, fine chemicals, and polyesters.[1][2][3] As a white crystalline solid, its handling in a laboratory setting requires a comprehensive understanding of its specific hazards to ensure the safety of personnel and the integrity of research. This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound, grounded in authoritative safety data and field-proven laboratory practices. The primary hazards associated with this compound include acute oral toxicity, serious eye irritation, and respiratory irritation.[4][5][6] Adherence to the protocols outlined herein is critical for mitigating risk and fostering a secure research environment.

Hazard Identification and Comprehensive Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of the inherent risks of a substance. This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7] The causality behind this classification stems from its potential to cause harm upon ingestion and irritation to sensitive tissues like the eyes and respiratory tract upon exposure.

GHS Classification

The following table summarizes the GHS hazard classifications for this compound, which dictate the necessary handling precautions.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

|

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |

|

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

|

Data sourced from multiple safety data sheets.[4][5][6]

Expert Insight: The classification as a respiratory irritant (H335) is particularly relevant for its solid form. Weighing and transferring the powder can generate fine dust, which, if inhaled, can lead to irritation of the nose, throat, and lungs. This directly informs the requirement for handling within a ventilated enclosure. Similarly, its classification as a serious eye irritant (H319) underscores the non-negotiable requirement for protective eyewear, as even minor contact with dust particles can cause significant discomfort and potential injury.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

-

Ventilation: All procedures involving the handling of solid this compound or its solutions should be conducted in a certified chemical fume hood or a suitably ventilated enclosure.[4][7][8] This is the primary method to prevent inhalation of dust or aerosols.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[8] Regular functionality checks of this equipment are mandatory.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

-

Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[4][7][8] A face shield should be considered for procedures with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. It is critical to inspect gloves for any signs of degradation or perforation before each use.[5] Proper glove removal technique must be followed to avoid skin contamination.

-

Lab Coat: A flame-retardant lab coat or protective clothing should be worn to prevent skin contact.[4]

-

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, if exposure limits are exceeded or in situations where dust generation is unavoidable and ventilation is inadequate (e.g., cleaning up a large spill), a NIOSH-approved full-face respirator with appropriate particulate filters should be used.[4][7] All respirator use must comply with OSHA 29 CFR 1910.134 regulations.[7]

Safe Handling and Storage Protocols

Adherence to standardized protocols is crucial for mitigating risks during routine laboratory operations.

General Handling Procedures

-

Work Area: Designate a specific area for handling this compound.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][5][7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][5][7]

-

Dust Mitigation: Avoid the formation and accumulation of dust.[5][7][8] Use tools and techniques that minimize aerosolization, such as gentle scooping rather than pouring from a height.

-

Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[5][8] Use non-sparking tools when handling larger quantities.[7][8]

Experimental Protocol: Preparation of a 1M Aqueous Solution

This protocol demonstrates a self-validating system for the safe preparation of a standard solution.

-

Pre-Calculation & Preparation: Calculate the required mass of this compound (MW: 116.16 g/mol ) and the volume of deionized water. Prepare all necessary glassware and equipment.

-

Don PPE: Put on all required PPE, including safety goggles, nitrile gloves, and a lab coat.

-

Fume Hood Operation: Confirm the chemical fume hood is operational and functioning at the correct face velocity.

-

Weighing: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance. Carefully transfer the calculated mass of this compound powder to the weigh boat using a spatula. Avoid creating airborne dust.

-

Dissolution: Place a stir bar in a beaker containing the pre-measured volume of deionized water on a stir plate within the fume hood. Gently add the weighed this compound to the water while stirring. The compound is highly soluble in water.[2][3]

-

Transfer & Labeling: Once fully dissolved, carefully transfer the solution to a labeled volumetric flask or storage bottle. The label must include the chemical name, concentration, date, and your initials.

-

Cleanup: Decontaminate the spatula and weigh boat. Wipe down the balance and the work surface inside the fume hood. Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated solid chemical waste container.

-

Final Hygiene: Remove PPE and wash hands thoroughly.

Storage Conditions

Proper storage is essential for maintaining chemical stability and preventing accidental exposure.

-

Container: Store in a tightly closed, properly labeled container.[4][5][9]

-

Location: Keep in a dry, cool, and well-ventilated area designated for chemical storage.[7][8] Storage should be locked to restrict access to authorized personnel.[4][5][7]

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7][8]

Emergency Procedures: Spill and Exposure Response

Immediate and correct action is critical in an emergency.

Spill Response Workflow

In the event of a spill, a structured response is necessary to ensure safety. The following workflow provides a logical decision-making process.

Caption: Decision workflow for this compound spill response.

First Aid Measures

Immediate first aid can significantly reduce the severity of an injury.

-

Inhalation: Move the affected person to fresh air immediately.[4][7] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][5][7]

-

Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[4][10][11] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][11] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention from an ophthalmologist.[9]

-

Ingestion: Do NOT induce vomiting.[4][7] Never give anything by mouth to an unconscious person.[4][11] Rinse the mouth with water and seek immediate medical attention or contact a poison control center.[4][5][7]

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Classification: All waste containing this compound must be treated as hazardous chemical waste.

-

Containers: Use designated, properly labeled, and sealed containers for chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[5]

-

Disposal: Arrange for disposal through your institution's EHS office or a licensed waste disposal company.[4][5][12] All local, state, and federal regulations for hazardous waste disposal must be strictly followed.

References

- 1. 1, 4-CYCLOHEXANEDIOL Manufacturer, Supplier, Exporter [somu-group.com]

- 2. Cas 556-48-9,this compound | lookchem [lookchem.com]

- 3. This compound | 556-48-9 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | C6H12O2 | CID 11162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. CIS-1,4-CYCLOHEXANEDIOL - Safety Data Sheet [chemicalbook.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

theoretical vs. experimental properties of 1,4-Cyclohexanediol

An In-Depth Technical Guide to the Theoretical and Experimental Properties of 1,4-Cyclohexanediol for Pharmaceutical Applications

Abstract

This compound, a C6 alicyclic diol, stands as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry. Existing as two distinct stereoisomers, cis and trans, its utility is deeply rooted in the unique conformational and chemical properties each form presents. This guide offers a comprehensive analysis of this compound, bridging the gap between its theoretical underpinnings and its practical, experimental applications. We will dissect the conformational intricacies of the cis and trans isomers, compare computed physicochemical properties with established experimental data, and provide detailed spectroscopic profiles. Furthermore, this document outlines the compound's significant role as a precursor to high-value pharmaceutical intermediates and furnishes validated experimental protocols for its conversion and characterization, providing researchers and drug development professionals with a holistic and actionable resource.

Introduction to this compound

This compound (C₆H₁₂O₂) is a saturated cyclic alcohol that serves as a versatile molecular scaffold. Its rigid cyclohexane core allows for the precise, stereocontrolled introduction of functional groups, making it an invaluable starting material for complex molecular architectures in medicinal chemistry and material science.[1] The compound's primary significance in drug development lies in its role as a direct precursor to key intermediates like 1,4-cyclohexanedione and 1,4-cyclohexanediamine.[1] These intermediates pave the way for diverse classes of therapeutics, including novel analgesics and anti-malarial agents.[1][2][3] Understanding the distinct properties of its cis and trans stereoisomers is fundamental to harnessing its full synthetic potential.[4]

Stereochemistry and Conformational Analysis: A Theoretical Framework

The non-planar, chair-like conformation of the cyclohexane ring dictates the stereochemical and reactive properties of this compound. The spatial arrangement of the two hydroxyl (-OH) groups defines the cis and trans isomers, which exhibit markedly different thermodynamic stabilities and reactivity profiles.

-

trans-Isomer : The hydroxyl groups are on opposite sides of the ring. In its most stable chair conformation, both -OH groups occupy equatorial positions, minimizing steric hindrance.[4] Interestingly, studies on the solid state have revealed the unusual phenomenon of conformational isomorphism, where both the more stable diequatorial and the higher-energy diaxial conformers can coexist within the same crystal lattice.[5]

-

cis-Isomer : The hydroxyl groups are on the same side of the ring. This isomer exists as an equilibrium between two chair conformations: one with both -OH groups equatorial and one with both axial. While steric hindrance would typically disfavor the diaxial conformation, in cis-1,4-cyclohexanediol, this conformer can be significantly stabilized by the formation of an intramolecular hydrogen bond between the two axial hydroxyl groups.[6][7] This non-covalent interaction is a critical theoretical concept with profound experimental consequences on the isomer's physical properties and reactivity.

Caption: Chair conformations of trans- and cis-1,4-cyclohexanediol.

A Comparative Analysis of Physicochemical Properties

The theoretical differences in conformation and intramolecular bonding between the isomers manifest as distinct experimental properties. The melting point, in particular, serves as a reliable experimental parameter for distinguishing between the cis and trans forms. A summary of key theoretical and experimental data is presented below.

| Property | Theoretical/Computed Value | Experimental Value (cis-isomer) | Experimental Value (trans-isomer) | Experimental Value (mixed isomers) | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ | [8] |

| Molecular Weight | 116.16 g/mol | 116.16 g/mol | 116.16 g/mol | 116.16 g/mol | [8] |

| Melting Point | 282.16 K (8.01 °C) (Joback Method) | 108-114 °C | 138-143 °C | 96-108 °C | [9][10][11][12] |

| Boiling Point | 535.92 K (262.77 °C) (Joback Method) | - | - | 150 °C at 20 mmHg | [9] |

| logP (Octanol/Water) | 0.282 (Crippen Method) | - | - | 0.2 | [9][13] |

| Hydrogen Bond Donors | 2 | 2 | 2 | 2 | [2][8] |

| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 | [2][8] |

| Solubility in Water | High solubility predicted | Highly soluble | Soluble | Soluble | [14] |

| Solubility in Ethanol | - | - | - | 93.73 g/L at 25°C | [13] |

Spectroscopic Characterization: Bridging Theory and Practice

Spectroscopic techniques provide the experimental fingerprint for molecular structure, allowing for direct validation of theoretical models.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by a strong, broad absorption in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching in hydrogen-bonded alcohols. A strong C-O stretching band is also expected around 1050-1150 cm⁻¹. The specific shape and position of the O-H band can offer clues about the extent and nature (intermolecular vs. intramolecular) of hydrogen bonding.[8][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The chemical shifts of the protons attached to the carbons bearing the hydroxyl groups (C1 and C4) are highly sensitive to their axial or equatorial orientation. Generally, axial protons are more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts. The splitting patterns (multiplicity) of these signals provide further conformational information. For the trans isomer, a single environment for the C1/C4 protons is typically observed due to symmetry.[16]

-

¹³C NMR : The chemical shifts of C1 and C4 are the most diagnostic. Similar to ¹H NMR, the carbon shifts are influenced by the axial or equatorial position of the attached hydroxyl group.[17]

-

-

Mass Spectrometry (MS) : In electron ionization (EI) mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at m/z = 116. Common fragmentation pathways include the loss of water (H₂O) to give a peak at m/z = 98, and further fragmentation of the cyclohexane ring.[8][18]

Applications in Pharmaceutical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but is a critical starting material for synthesizing them. Its primary utility comes from its efficient conversion into more functionalized intermediates.[1]

-

Oxidation to 1,4-Cyclohexanedione : This diketone is a versatile intermediate. Its two carbonyl groups can be selectively functionalized to build complex heterocyclic systems, a common strategy in drug design.[1][19]

-

Reductive Amination to 1,4-Cyclohexanediamine : This diamine serves as a scaffold for building various bioactive compounds.[1]

These pathways unlock access to important drugs such as:

-

Cebranopadol : A novel analgesic.[1]

-

Dihydroartemisinin : A potent anti-malarial drug, highlighting the diol's role in global health.[2][3]

Caption: Key synthetic routes from this compound in drug development.

Experimental Protocols and Methodologies

6.1 Protocol: Oxidation of this compound to 1,4-Cyclohexanedione

This protocol describes a common laboratory-scale oxidation. The choice of a selective oxidizing agent is crucial to prevent over-oxidation or side reactions.

-

Objective : To efficiently convert this compound to 1,4-cyclohexanedione.

-

Causality : This oxidation is a foundational step to access a key dicarbonyl intermediate used in numerous API syntheses.[1]

-

Methodology :

-

Reactant Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, create a solution of acetic acid and water.

-

Reagent Addition : Add this compound (1.0 equivalent) to the flask and stir until dissolved.

-

Oxidation : While stirring, slowly add a solution of a suitable oxidizing agent (e.g., Jones reagent or a milder alternative like PCC or Dess-Martin periodinane, depending on scale and desired selectivity) to the flask. Temperature control via an ice bath may be necessary to manage the exothermicity of the reaction.

-

Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Quench the reaction by adding isopropanol. Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extraction : Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification : Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization from a solvent like carbon tetrachloride.[20]

-

6.2 Protocol: Purification of cis-1,4-Cyclohexanediol by Recrystallization

-

Objective : To isolate and purify the cis-isomer from a mixture or a crude reaction product.

-

Causality : The difference in crystal lattice energies and solubility profiles between the cis and trans isomers allows for their separation by crystallization. Acetone is an effective solvent as the solubility of the diol is significantly higher at its boiling point than at room temperature.[7]

-

Methodology :

-

Dissolve the crude cis-1,4-cyclohexanediol in a minimum amount of hot acetone. If the solution is colored, a small amount of activated charcoal can be added.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the resulting crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold acetone.

-

Dry the purified crystals under vacuum. For very high purity, a subsequent sublimation can be performed.[7]

-

6.3 Workflow: Comprehensive Characterization

A self-validating workflow ensures the identity, purity, and stereochemical integrity of a this compound sample.

Caption: Logical workflow for the characterization of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[8] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn during handling. It should be stored in a cool, dry, well-ventilated area in a tightly closed container.[2]

Conclusion

This compound is a deceptively simple molecule whose utility is governed by the rich and distinct stereochemistry of its cis and trans isomers. A thorough understanding of its conformational preferences, particularly the stabilizing intramolecular hydrogen bond in the cis-diaxial form, allows researchers to rationalize its experimental properties and behavior. By bridging theoretical models with empirical data from spectroscopy and physical measurements, scientists can effectively leverage this versatile diol as a foundational scaffold in the design and synthesis of complex, high-value molecules for the pharmaceutical industry.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - High Purity & Affordable Prices [somu-group.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pure.southwales.ac.uk [pure.southwales.ac.uk]

- 7. CIS-1,4-CYCLOHEXANEDIOL | 931-71-5 [chemicalbook.com]

- 8. This compound | C6H12O2 | CID 11162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemeo.com [chemeo.com]

- 10. cis-1,4-Cyclohexanediol | 931-71-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. trans-1,4-Cyclohexanediol | 6995-79-5 | TCI Deutschland GmbH [tcichemicals.com]

- 12. B20446.14 [thermofisher.com]

- 13. scent.vn [scent.vn]

- 14. This compound | 556-48-9 [chemicalbook.com]

- 15. This compound(556-48-9) IR Spectrum [m.chemicalbook.com]

- 16. TRANS-1,4-CYCLOHEXANEDIOL(6995-79-5) 1H NMR spectrum [chemicalbook.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note & Protocol: Synthesis and Characterization of Polyesters Derived from 1,4-Cyclohexanediol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of 1,4-Cyclohexanediol in Modern Polyester Design

This compound (CHDM) is a cycloaliphatic diol that serves as a critical building block in the synthesis of high-performance polyesters.[1] Its incorporation into a polymer backbone, in place of or in combination with linear diols like ethylene glycol, imparts significant improvements in thermal stability, chemical resistance, and mechanical strength.[2] These enhanced properties are attributed to the rigid, non-planar cyclohexane ring, which restricts chain mobility and improves intermolecular forces.

A key feature of this compound is its existence as cis and trans stereoisomers. The ratio of these isomers is a powerful tool for tuning the final properties of the polyester.[3]

-

Trans-isomer: The linear, chair conformation of the trans isomer allows for efficient chain packing, leading to higher crystallinity, increased melting temperature (Tm), and greater mechanical strength.[4]

-

Cis-isomer: The bent structure of the cis isomer disrupts chain packing, resulting in more amorphous polymers with lower crystallinity, a lower melting point, and often, increased flexibility.[5]

This ability to precisely control polymer architecture by manipulating the cis/trans ratio makes CHDM-based polyesters highly versatile materials, suitable for applications ranging from advanced packaging films to biocompatible materials for drug delivery.[2][3] This guide provides detailed protocols for the synthesis of CHDM-based polyesters via melt polycondensation and enzymatic catalysis, along with essential characterization techniques to validate the synthesis and understand the resulting material properties.

Synthesis Methodologies

High-Temperature Melt Polycondensation

Principle and Rationale: Melt polycondensation is a robust and widely used industrial method for synthesizing high molecular weight polyesters. The process occurs in two main stages without the use of solvents.[1]

-

Esterification: A dicarboxylic acid and an excess of this compound are heated in the presence of a catalyst. This initial step forms low molecular weight oligomers and releases water as a byproduct. The excess diol compensates for any that might be lost due to volatilization at high temperatures.

-

Polycondensation: The temperature is further increased, and a high vacuum is applied. The vacuum is critical as it removes the water and excess diol, shifting the reaction equilibrium towards the formation of long polymer chains, thereby increasing the molecular weight.[6] The reaction is monitored by the increase in melt viscosity.

Catalyst Selection: Catalysts are essential to achieve a reasonable reaction rate. Titanium-based catalysts, such as titanium(IV) butoxide (TBT), are commonly used for their high activity in both esterification and polycondensation steps.[7]

Caption: Workflow for two-stage melt polycondensation synthesis.

Protocol 2.1: Synthesis of Poly(1,4-cyclohexanediyl adipate)

This protocol describes the synthesis of a polyester from this compound and adipic acid.

Materials:

-

This compound (CHDM, mixture of isomers)

-

Adipic acid

-

Titanium(IV) butoxide (TBT) catalyst

-

Antioxidant (e.g., Irganox 1010)

-

High-purity Nitrogen (N₂)

-

Chloroform and Methanol (for purification)

Equipment:

-

Three-neck glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser leading to a collection flask.

-

Heating mantle with a temperature controller.

-

High-vacuum pump with a cold trap.

Procedure:

Stage 1: Esterification

-

Reactor Charging: Charge the reactor with adipic acid (1.0 mol), this compound (1.2 mol, 20% molar excess), TBT catalyst (0.05-0.1% by weight of the expected polymer), and a small amount of antioxidant.

-

Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can cause degradation at high temperatures. Maintain a gentle N₂ flow.

-

Heating Ramp: Begin stirring and gradually heat the mixture to 180-200°C. Water will begin to distill off as the esterification reaction proceeds.

-

Reaction Monitoring: Continue this stage for 2-3 hours, or until at least 95% of the theoretical amount of water has been collected in the receiving flask. The mixture should become a clear, homogenous oligomeric melt.

Stage 2: Polycondensation

-

Temperature Increase: Gradually increase the temperature of the reactor to 250-260°C.

-

Vacuum Application: Slowly apply vacuum to the system, gradually reducing the pressure to below 1 mbar over 30-60 minutes. This slow reduction prevents excessive foaming of the low molecular weight oligomers.

-

Melt Polymerization: Maintain the reaction at high temperature and high vacuum for 3-5 hours. During this time, excess this compound will be removed, and the molecular weight of the polymer will increase. This is visually indicated by a significant increase in the viscosity of the melt (the load on the mechanical stirrer will increase).

-

Reaction Completion & Recovery: Stop the reaction by discontinuing heating and breaking the vacuum with nitrogen. Extrude the hot, viscous polymer from the reactor into a water bath to quench and solidify it.

-

Purification: The crude polymer can be purified by dissolving it in chloroform and precipitating it into an excess of cold methanol. This removes unreacted monomers and low molecular weight oligomers. Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.

Enzymatic Polymerization

Principle and Rationale: Enzymatic polymerization is a "green chemistry" alternative that utilizes enzymes, typically lipases, as catalysts.[8] This method offers several advantages:

-

Mild Conditions: Reactions are conducted at lower temperatures (typically 40-90°C), reducing energy consumption and minimizing side reactions or thermal degradation.

-

High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, which can be advantageous when working with complex monomers.[8]

-

Reduced Toxicity: It avoids the use of potentially toxic heavy metal catalysts.[9]

The most common enzyme for polyester synthesis is Candida antarctica Lipase B (CALB), often immobilized on a solid support (e.g., acrylic resin) for enhanced stability and reusability.[10] The reaction is typically a polycondensation that proceeds in an organic solvent to facilitate monomer dissolution and water removal.

Protocol 2.2: CALB-Catalyzed Synthesis of Poly(1,4-cyclohexanediyl succinate)

Materials:

-

This compound (CHDM)

-

Diethyl succinate (or succinic acid)

-

Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym 435

-

Anhydrous toluene or diphenyl ether (solvent)

-

Molecular sieves (3Å or 4Å) for water removal

Equipment:

-

Round-bottom flask with a magnetic stirrer.

-

Heating plate or oil bath with temperature control.

-

Condenser or setup for vacuum application to remove byproducts.

Procedure:

-

Monomer Dissolution: In a round-bottom flask, dissolve this compound (1.0 mol) and diethyl succinate (1.0 mol) in anhydrous toluene (to achieve a monomer concentration of ~0.2 M).

-

Enzyme Addition: Add immobilized CALB (5-10% by weight of monomers) to the solution. If using a diacid instead of a diester, add activated molecular sieves to the reaction to sequester the water byproduct.

-

Reaction Conditions: Heat the mixture to 80-90°C with continuous stirring. If using a diester, a slight vacuum can be applied to facilitate the removal of the ethanol byproduct.

-

Reaction Progression: Allow the reaction to proceed for 24-72 hours. The progress can be monitored by taking small aliquots and analyzing them via GPC to observe the increase in molecular weight.

-

Enzyme Removal: After the reaction, cool the mixture to room temperature. The immobilized enzyme can be easily removed by simple filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.[10]

-

Polymer Isolation: Precipitate the polymer from the filtrate by adding it to a large excess of cold methanol.

-

Purification and Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C to a constant weight.

Essential Characterization and Validation

Validating the successful synthesis of the polyester and understanding its properties are critical. The following protocols outline standard characterization techniques.

Caption: Standard workflow for polyester characterization.

Protocol 3.1: Structural Verification by ¹H NMR Spectroscopy

-

Objective: To confirm the polyester structure and determine the cis/trans isomer ratio of the incorporated CHDM units.[6]

-

Sample Preparation: Dissolve 5-10 mg of the polyester in a suitable deuterated solvent (e.g., CDCl₃ or a CDCl₃/TFA-d mixture for less soluble polymers).

-

Analysis: Record the ¹H NMR spectrum. The integration of characteristic peaks corresponding to the axial and equatorial protons of the cyclohexane ring allows for the quantification of the cis and trans isomer content.[11] The chemical shifts of protons adjacent to the ester linkage will confirm the successful polymerization.

Protocol 3.2: Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)

-

Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).

-

Sample Preparation: Prepare a dilute solution of the polymer (1-2 mg/mL) in a suitable mobile phase (e.g., THF or chloroform). Filter the solution through a 0.22 µm syringe filter.

-